[5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine
CAS No.: 2225141-29-5
Cat. No.: VC5476215
Molecular Formula: C10H12FNO2
Molecular Weight: 197.209
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2225141-29-5 |
|---|---|
| Molecular Formula | C10H12FNO2 |
| Molecular Weight | 197.209 |
| IUPAC Name | [5-(1,3-dioxolan-2-yl)-2-fluorophenyl]methanamine |
| Standard InChI | InChI=1S/C10H12FNO2/c11-9-2-1-7(5-8(9)6-12)10-13-3-4-14-10/h1-2,5,10H,3-4,6,12H2 |
| Standard InChI Key | LFNFLRCPFVXTLX-UHFFFAOYSA-N |
| SMILES | C1COC(O1)C2=CC(=C(C=C2)F)CN |
Introduction
Structural and Chemical Properties of [5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine
The core structure of [5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine consists of a benzene ring with three distinct substituents:
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A fluorine atom at the 2-position (ortho to the methanamine group).
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A 1,3-dioxolane ring attached via the 2-yl position at the 5-position (meta to fluorine).
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A methanamine (-CH2NH2) group at the 1-position (para to fluorine).
The 1,3-dioxolane group introduces a five-membered cyclic ketal, which enhances the compound’s solubility in polar solvents and influences its metabolic stability . The fluorine atom exerts electron-withdrawing effects, modulating the electronic density of the aromatic ring and potentially affecting binding interactions in biological systems . The aminomethyl group provides a site for functionalization, enabling the formation of salts, amides, or Schiff bases for diversified applications .
Table 1: Key Physicochemical Properties
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of [5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine involves multi-step protocols, often leveraging ketalization and nucleophilic substitution reactions. A representative route, adapted from methodologies in the literature , proceeds as follows:
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Formation of the Dioxolane Ring:
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Protection and Deprotection Strategies:
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Final Isolation:
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Ethylene glycol, TfOH, toluene, 60 h | 60–70 | |
| 2 | Boc2O, DMAP, CH2Cl2 | 85 | |
| 3 | HCl/MeOH, reflux | 90 |
Structural Characterization
Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data confirm the structure:
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1H NMR (CDCl3):
Applications and Industrial Relevance
Pharmaceutical Intermediate
The compound’s amine group facilitates derivatization into:
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Schiff Bases: For metal chelation and antimicrobial activity.
Agrochemical Development
Analogous dioxolane derivatives are explored as:
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